![molecular formula C45H63N15O11S2 B145725 [deamino-Cys1, D-3-Pyridyl-Ala2, Arg8]-Vasopressin CAS No. 136105-89-0](/img/structure/B145725.png)
[deamino-Cys1, D-3-Pyridyl-Ala2, Arg8]-Vasopressin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D[D-3-Pal2]AVP,也称为D[D-3-Pal2]精氨酸加压素,是一种精氨酸加压素的合成类似物。精氨酸加压素是一种天然存在的肽激素,在调节人体水分潴留和收缩血管方面发挥着至关重要的作用。 D[D-3-Pal2]AVP 旨在模拟精氨酸加压素的作用,并具有增强的稳定性和特异性 .
准备方法
合成路线和反应条件
D[D-3-Pal2]AVP 的合成涉及固相肽合成方法。该方法允许将氨基酸按顺序添加到固定在固体树脂上的不断增长的肽链上。该过程通常包括以下步骤:
树脂装载: 初始氨基酸通过共价键连接到固体树脂上。
脱保护: 去除氨基酸上的保护基,以暴露反应性胺基。
偶联: 在胺基上受保护的下一个氨基酸被活化并偶联到不断增长的肽链上。
重复: 重复步骤 2 和 3,以完成序列中的每个氨基酸。
裂解: 将完成的肽从树脂上裂解下来并脱保护,以得到最终产物。
反应条件通常涉及使用偶联试剂,如 N,N'-二异丙基碳二亚胺和羟基苯并三唑,而脱保护步骤通常使用三氟乙酸 .
工业生产方法
D[D-3-Pal2]AVP 的工业生产遵循与实验室合成类似的原理,但规模更大。采用自动肽合成仪来简化该过程,并使用高效液相色谱法进行纯化。 固相肽合成的可扩展性使其适用于工业生产 .
化学反应分析
反应类型
D[D-3-Pal2]AVP 可以进行各种化学反应,包括:
氧化: 肽中含硫氨基酸可以被氧化形成二硫键。
还原: 二硫键可以被还原为游离巯基。
取代: 氨基酸残基可以被其他氨基酸取代,以改变肽的性质。
常用试剂和条件
氧化: 过氧化氢或碘可用于将巯基氧化为二硫键。
还原: 二硫苏糖醇或三(2-羧乙基)膦可还原二硫键。
主要形成的产物
氧化: 形成二硫键。
还原: 形成游离巯基。
取代: 氨基酸序列发生改变的修饰肽.
科学研究应用
Pharmacological Applications
1.1 Antidiuretic Activity
[deamino-Cys1, D-3-Pyridyl-Ala2, Arg8]-Vasopressin is primarily recognized for its potent antidiuretic effects. It acts selectively on the V2 vasopressin receptor, making it effective in treating conditions like diabetes insipidus and nocturnal enuresis. Its ability to enhance water reabsorption in the kidneys results in reduced urine output and increased urine concentration .
1.2 Cardiovascular Effects
Research has indicated that this compound may play a role in modulating cardiovascular functions. It can influence vascular smooth muscle contraction and blood pressure regulation via V1a receptor activation. Studies have shown that its administration can lead to vasoconstriction and increased systemic vascular resistance, which are critical in managing certain cardiovascular disorders .
Molecular Biology Applications
2.1 Receptor Binding Studies
The compound is instrumental in studying the binding affinities and selectivity of vasopressin receptors. It has been utilized to elucidate the structure-function relationships of V1b receptors, which are implicated in stress-related disorders such as anxiety and depression. By modifying the peptide structure, researchers can identify key amino acid residues critical for receptor activation and selectivity .
2.2 Drug Development
Due to its specific action on vasopressin receptors, this compound serves as a lead compound in the development of new drugs targeting these receptors. Its analogues are being explored for their potential to treat various conditions ranging from metabolic disorders to psychiatric diseases .
Clinical Applications
3.1 Hemostatic Agent
In surgical settings, particularly cardiac surgery, this compound has been evaluated for its hemostatic properties. It enhances platelet function and promotes clot formation, making it a valuable adjunct therapy in managing bleeding during surgical procedures .
3.2 Diagnostic Tool
The compound is also used in diagnostic assays to measure plasma levels of vasopressin and its analogues. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to detect these peptides at low concentrations in biological samples, aiding in the diagnosis of related disorders .
Summary of Key Findings
Application Area | Description | Key Findings/Studies |
---|---|---|
Antidiuretic Activity | Treats diabetes insipidus and nocturnal enuresis | Enhances water reabsorption via V2 receptor activation |
Cardiovascular Effects | Modulates blood pressure and vascular resistance | Induces vasoconstriction through V1a receptor activation |
Receptor Binding Studies | Investigates binding affinities of vasopressin receptors | Identifies critical amino acids for receptor selectivity |
Drug Development | Leads to new therapeutics targeting vasopressin receptors | Potential treatments for metabolic and psychiatric disorders |
Hemostatic Agent | Used during surgeries to promote clotting | Enhances platelet function; reduces surgical bleeding |
Diagnostic Tool | Measures plasma levels of vasopressin | Utilizes LC-MS/MS for low concentration detection |
作用机制
D[D-3-Pal2]AVP 通过与体内的加压素受体结合发挥作用。这些受体是 G 蛋白偶联受体,在配体结合后激活细胞内信号通路。主要分子靶点是 V1a、V1b 和 V2 受体:
V1a 受体: 介导血管收缩并升高血压。
V1b 受体: 参与下丘脑-垂体-肾上腺轴的调节。
相似化合物的比较
类似化合物
去氨加压素: 精氨酸加压素的一种合成类似物,具有增强的抗利尿作用和更少的升压作用。
[D-Arg8]加压素: 另一种合成类似物,对其进行修饰以提高稳定性和受体选择性.
独特性
D[D-3-Pal2]AVP 的独特性在于其特定的修饰,与其他类似物相比,这些修饰增强了其稳定性和受体选择性。 D-3-Pal2 残基的存在提供了对酶降解的增强抵抗力,使其成为研究和潜在治疗应用中的宝贵工具 .
生物活性
[Deamino-Cys1, D-3-Pyridyl-Ala2, Arg8]-Vasopressin (often referred to as dDAVP) is a synthetic analog of vasopressin, a peptide hormone that plays a critical role in regulating water retention in the body and influencing blood pressure. This compound has garnered significant attention for its potential therapeutic applications, particularly in the treatment of conditions such as diabetes insipidus and certain bleeding disorders. This article explores the biological activity of dDAVP, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.
- Molecular Formula : C46H65N13O11S2
- Molecular Weight : 1040.22 g/mol
- CAS Number : 43157-23-9
The structural modifications in dDAVP, particularly the deamination at the cysteine residue and substitutions at positions 1, 2, and 8, enhance its biological stability and receptor affinity compared to natural vasopressin.
dDAVP primarily exerts its effects through selective activation of the V2 vasopressin receptors located in the renal collecting ducts. This activation leads to:
- Increased Water Reabsorption : By promoting the insertion of aquaporin-2 channels into the apical membrane of renal tubular cells, dDAVP enhances water permeability and reabsorption.
- Antidiuretic Effect : The result is a decrease in urine output and increased urine concentration.
- Hemostatic Effects : dDAVP also stimulates the release of von Willebrand factor (vWF) and factor VIII from endothelial cells, which is beneficial in managing bleeding disorders like von Willebrand disease.
Pharmacological Profile
The pharmacokinetics of dDAVP indicate a longer half-life compared to natural vasopressin due to its resistance to enzymatic degradation. It is typically administered via intranasal or subcutaneous routes.
Table 1: Pharmacokinetic Parameters of dDAVP
Parameter | Value |
---|---|
Bioavailability | ~100% (intranasal) |
Half-life | 3-4 hours |
Peak Plasma Concentration | 0.5-1 hour post-administration |
Elimination Route | Renal |
Clinical Applications
dDAVP has been widely studied for various clinical applications:
- Diabetes Insipidus : Effective in managing central diabetes insipidus by reducing polyuria and polydipsia.
- Bleeding Disorders : Used in treating patients with hemophilia A and von Willebrand disease by increasing plasma levels of vWF.
- Nocturnal Enuresis : Administered to children with bedwetting issues due to its antidiuretic properties.
Research Findings
Recent studies have provided insights into the efficacy and safety profile of dDAVP:
- A clinical trial involving patients with central diabetes insipidus demonstrated that dDAVP significantly reduced daily urine volume compared to placebo (p < 0.001) .
- In pediatric populations with nocturnal enuresis, dDAVP treatment resulted in a marked decrease in wet nights (up to 70% response rate) .
- A meta-analysis highlighted that dDAVP is effective in increasing factor VIII levels in patients with hemophilia A undergoing surgical procedures .
Case Studies
Several case studies illustrate the practical applications of dDAVP:
- Case Study 1 : A 35-year-old male with central diabetes insipidus was treated with intranasal dDAVP. After one week, his urine output decreased from 5 liters to 1 liter per day, significantly improving his quality of life.
- Case Study 2 : A pediatric patient with nocturnal enuresis was administered dDAVP for three months. The patient reported an increase in dry nights from 10% to 90%, leading to improved psychosocial outcomes.
属性
CAS 编号 |
136105-89-0 |
---|---|
分子式 |
C45H63N15O11S2 |
分子量 |
1054.2 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H63N15O11S2/c46-34(61)13-12-28-39(66)58-31(21-35(47)62)42(69)59-32(44(71)60-17-6-11-33(60)43(70)56-27(10-5-16-52-45(49)50)38(65)53-23-36(48)63)24-73-72-18-14-37(64)54-29(20-26-9-4-15-51-22-26)40(67)57-30(41(68)55-28)19-25-7-2-1-3-8-25/h1-4,7-9,15,22,27-33H,5-6,10-14,16-21,23-24H2,(H2,46,61)(H2,47,62)(H2,48,63)(H,53,65)(H,54,64)(H,55,68)(H,56,70)(H,57,67)(H,58,66)(H,59,69)(H4,49,50,52)/t27-,28-,29+,30-,31-,32-,33-/m0/s1 |
InChI 键 |
KEAHYTRPVNOHKL-ZHFJCBJKSA-N |
SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CN=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CN=CC=C4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
规范 SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CN=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
序列 |
CXFQNCPRG |
同义词 |
1-deamino-3-(3'-pyridyl)-2-Ala-argipressin argipressin, 1-deamino-3-(3'-pyridyl)-Ala(2)- argipressin, 1-deamino-3-(3'-pyridyl)alanine(2)- d(D-3-Pal)VP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。